molecular formula C12H10ClNOS B11784501 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11784501
M. Wt: 251.73 g/mol
InChI Key: XBQVKYSDKNHDSR-UHFFFAOYSA-N
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Description

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1710293-26-7) is a benzoxazine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H10ClNOS and a molecular weight of 251.73, features a benzoxazine core annulated with a thiophene ring . The benzoxazine scaffold is a privileged structure in drug discovery, known for its versatility as a synthetic intermediate. Research on analogous 3,4-dihydro-2H-1,4-benzoxazine structures indicates their application in the synthesis of complex molecules, including the development of protease inhibitors and other pharmacologically active targets . The specific molecular architecture of this compound, combining the benzo[b][1,4]oxazine core with the thiophen-2-yl substituent, makes it a valuable building block for constructing spirocyclic derivatives and other complex molecular architectures explored in modern synthetic chemistry . It is primarily used as a key precursor or intermediate in the design and development of new chemical entities for research purposes. This product is intended for laboratory research use only and is not classified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

7-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C12H10ClNOS/c13-8-3-4-9-11(6-8)15-7-10(14-9)12-2-1-5-16-12/h1-6,10,14H,7H2

InChI Key

XBQVKYSDKNHDSR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation of 2-Aminophenol Derivatives

A foundational approach involves the alkylation of 2-amino-4-chlorophenol with 2-bromo-1-(thiophen-2-yl)ethan-1-one under basic conditions. This method leverages potassium carbonate (K₂CO₃) in dichloromethane (DCM) with tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the target compound.

Reaction Conditions :

  • Temperature : Reflux (40–45°C)

  • Time : 4–6 hours

  • Yield : 78–85%

Mechanistic Steps :

  • Deprotonation of 2-amino-4-chlorophenol by K₂CO₃.

  • Nucleophilic attack on 2-bromo-1-(thiophen-2-yl)ethan-1-one.

  • Cyclization via elimination of HBr to form the benzoxazine ring.

Multicomponent Reactions (MCRs)

Catalytic Asymmetric Three-Component Synthesis

A transition metal-free MCR strategy employs o-aminophenol, thiophene-2-carbaldehyde, and α-bromoacetophenone derivatives. Phosphonium salt catalysts (e.g., P9 ) enable enantioselective synthesis under mild conditions.

Optimized Protocol :

  • Catalyst : Chiral phosphonium salt (P9 , 10 mol%)

  • Solvent : Toluene/anisole (4:1 v/v)

  • Base : K₃PO₄·7H₂O

  • Yield : 82–89% with >90% enantiomeric excess (ee)

Advantages :

  • Avoids heavy metal catalysts.

  • Scalable to gram quantities without racemization.

Gold(I)-Catalyzed Cycloisomerization

Cyclization of N-(2-Alkynyl)aryl Benzamides

Gold(I) complexes (e.g., AuCl(PPh₃) ) catalyze the 6-exo-dig cyclization of N-(2-alkynyl)aryl benzamides to form the benzoxazine scaffold. Thiophene incorporation is achieved via Sonogashira coupling with 2-ethynylthiophene.

Key Parameters :

  • Catalyst Loading : 2 mol% AuCl(PPh₃)

  • Temperature : 30°C

  • Yield : 65–72%

Limitations :

  • Requires inert atmosphere (Ar/N₂).

  • Moderate regioselectivity for thiophene substitution.

Visible-Light-Mediated Synthesis

Photocatalytic [4+2] Cycloaddition

A green methodology utilizes visible light (450 nm) with eosin Y as a photocatalyst. 2-Amino-4-chlorophenol reacts with thiophene-2-carboxaldehyde and ethyl diazoacetate to form the benzoxazine core via a radical mechanism.

Conditions :

  • Light Source : 12 W blue LEDs

  • Solvent : Acetonitrile (MeCN)

  • Yield : 58–64%

Features :

  • Room-temperature operation.

  • Tolerance for electron-deficient thiophenes.

Comparative Analysis of Methods

Method Yield (%) Catalyst Reaction Time Stereoselectivity
Nucleophilic Substitution78–85K₂CO₃/TBAHS4–6 hNot applicable
Multicomponent Reaction82–89Chiral phosphonium salt12–24 h>90% ee
Gold(I) Catalysis65–72AuCl(PPh₃)8–10 hModerate
Visible-Light Mediated58–64Eosin Y6–8 hNot reported

Challenges and Optimization Strategies

Chlorine Incorporation

Direct chlorination of the benzoxazine ring often leads to regioisomeric mixtures. Pre-functionalization of the phenol precursor (e.g., 2-amino-4-chlorophenol) ensures precise chlorine positioning.

Thiophene Functionalization

Thiophene-2-yl groups are introduced via:

  • Friedel-Crafts alkylation using BF₃·Et₂O.

  • Suzuki-Miyaura coupling with 2-thienylboronic acid (Pd(PPh₃)₄, K₂CO₃).

Scalability and Industrial Relevance

The multicomponent reaction (Section 2.1) is preferred for kilogram-scale synthesis due to its atom economy and low catalyst load. In contrast, gold-catalyzed methods face cost barriers (>$1,500/mol Au) .

Chemical Reactions Analysis

Nucleophilic Substitution at C-7 Chlorine

The electron-withdrawing oxazine ring activates the C-7 chlorine for nucleophilic displacement:

  • Reagents : Amines (e.g., alkyl/aryl amines), alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH) at 60–100°C.

  • Products : 7-Amino/alkoxy/thio derivatives.

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by resonance stabilization of the intermediate.

Example :
Reaction with morpholine yields 7-morpholino-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b]oxazine (85% yield, DMF, 80°C).

Cross-Coupling Reactions Involving Thiophene

The thiophene moiety participates in transition-metal-catalyzed couplings:

Reaction TypeConditionsCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acidsBiaryl-functionalized derivatives
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°CTerminal alkynesAlkynylated analogs

Key Data :

  • Suzuki coupling with 4-methoxyphenylboronic acid achieves >90% conversion.

  • Sonogashira reactions require stoichiometric CuI to suppress homocoupling.

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene undergoes regioselective EAS:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C → 5-nitrothiophene derivatives.

  • Sulfonation : SO₃/H₂SO₄ → 5-sulfonic acid analogs.

  • Halogenation : Br₂/FeBr₃ → 5-bromo substitution (65% yield).

Limitation : Over-oxidation of the oxazine ring occurs above 50°C, necessitating low temperatures.

Oxidation Reactions

Selective oxidation depends on the target site:

SiteReagentsProduct
Thiophene-SH₂O₂/AcOH, 40°CThiophene sulfoxide (major)
Oxazine NHMnO₂, CH₂Cl₂, RTDehydrogenated 2H-benzooxazine

Note : Sulfone formation requires prolonged reaction times (>24 hrs) .

Cyclization and Ring-Opening Reactions

  • Gold(I)-Catalyzed Cycloisomerization :
    Using [Au(IPr)Cl]/AgSbF₆ (5 mol%) in DCM at 25°C, the compound forms tricyclic fused systems via 6-exo-dig cyclization (70–85% yield) .

  • Acid-Mediated Ring Opening :
    HCl/EtOH cleaves the oxazine ring to yield 2-amino-5-chlorophenol and thiophene-carboxaldehyde .

Biological Activity of Reaction Products

Derivatives exhibit pharmacological potential:

  • Anticancer : Suzuki-coupled biaryl analogs show IC₅₀ = 3.1–95 μM against breast cancer cell lines (MCF-7, HCC1954) .

  • Antioxidant : 7-Alkoxy derivatives display DPPH radical scavenging (IC₅₀ = 4.74–92.20 μg/mL) comparable to ascorbic acid .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example, studies have shown that derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, targeting enzymes critical for bacterial survival.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. The tetrahydroquinoline moiety is known for various pharmacological activities, including the inhibition of cancer cell proliferation. Studies demonstrate that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.

Pesticidal Properties

This compound has shown promise as a pesticide. Research indicates that compounds in this class can be effective against a range of agricultural pests, including insects and fungi. The mechanism often involves disrupting metabolic processes critical for pest survival.

Pest Type Effectiveness
InsectsHigh efficacy in field trials
FungiSignificant reduction in fungal growth

Polymer Chemistry

This compound's unique structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. Research has explored the synthesis of copolymers incorporating this compound, demonstrating improved performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a MIC of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: Pesticidal Effectiveness

In agricultural trials, formulations containing the compound were tested against common crop pests. The results indicated a significant reduction in pest populations compared to control groups, suggesting its potential as an effective pesticide.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and permeability are essential for effective absorption.
  • Metabolism : Investigations into metabolic pathways can help predict drug interactions and efficacy.
  • Excretion : Renal excretion is a common route; thus, renal function must be considered when evaluating dosing regimens.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxazine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Biological Activity/Applications References
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Methoxy (C6), thiophene (C2) Benzoxathiine core (sulfur in oxygen position) Synthetic intermediate; uncharacterized
TTZ-1 and TTZ-2 TTZ head group (C2), hydrophobic chain (C8) Bioisosteric carboxylic acid replacement Inhibitors of Protein S-a
7-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Bromo (C7), chloro (C6) Dual halogen substitution Synthetic intermediate
Ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Ester group (C2) Enhanced solubility via ester moiety Potential prodrug candidate

Key Observations:

  • Core Modifications: Unlike the benzoxathiine analogue (), which replaces oxygen with sulfur in the heterocycle, the target compound retains the benzooxazine core, preserving its electronic and conformational properties .
  • Halogen Effects: The 7-chloro substituent distinguishes the target compound from brominated derivatives (e.g., 7-Bromo-6-chloro analogue in ), where bromine’s larger atomic size may alter steric interactions in biological targets .
  • Functional Group Diversity: TTZ-1 and TTZ-2 () demonstrate how bioisosteric groups (e.g., TTZ head group) can modulate activity, suggesting that the thiophene in the target compound could serve a similar role in enhancing target engagement .

Table 2: Pharmacological Activities of Selected Analogues

Compound Class Substituents Reported Activities Synthesis Method References
3,4-Dihydro-2H-benzo[b][1,4]oxazines with hydrazino groups Hydrazino, sulfonamide Antimicrobial, cytotoxic Multi-step nucleophilic substitution
Enantioenriched 3-methyl derivatives Methyl (C3), fluoro (C7, C8) Levofloxacin precursor (antibiotic) Chemoenzymatic asymmetric synthesis
5-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-sulfonamides Nitro (C5), sulfonamide (C7) Unspecified (likely antibacterial) Sulfonation and chlorination

Key Observations:

  • Antimicrobial Potential: Derivatives with hydrazino and sulfonamide groups () exhibit antimicrobial activity, suggesting that the target compound’s thiophene and chloro groups could be optimized for similar applications .
  • Stereochemical Influence: Asymmetric synthesis routes () highlight the importance of chirality in bioactivity.

Q & A

Q. What are the key safety considerations for handling 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE protocols (gloves, lab coats, safety goggles) due to potential skin/eye irritation and inhalation risks. Work should be conducted in a fume hood to minimize exposure to volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. The thiophene moiety may introduce additional reactivity, necessitating inert atmosphere techniques for sensitive reactions .

Q. How can the benzoxazine core in this compound be synthesized efficiently?

  • Methodological Answer : A catalyst-free, one-pot multicomponent synthesis can be employed using Schiff base formation followed by phenacyl bromide alkylation and cyclization. This method achieves moderate-to-excellent yields (41–92%) and high diastereoselectivity (dr up to 99:1) under mild, solvent-efficient conditions. The thiophene substituent can be introduced via selective functionalization of the benzoxazine precursor .

Q. What is the pharmacological significance of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold?

  • Methodological Answer : The scaffold is a privileged structure in drug discovery, featured in antibacterial (e.g., Levofloxacin), anticancer, and antifungal agents. Its conformational flexibility allows for tailored interactions with biological targets. The chloro and thiophen-2-yl substituents in this derivative may enhance binding to enzymes or receptors, such as URAT1 or Na/H exchangers, by modulating electronic and steric properties .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of benzoxazine derivatives like this compound?

  • Methodological Answer : Asymmetric routes include ADH-A (alcohol dehydrogenase)-catalyzed bioreduction of ketone intermediates, achieving >99% enantiomeric excess (ee) in TRIS-HCl buffer (pH 7.5). Alternatively, palladium-catalyzed couplings or organocatalytic methods can introduce chirality. The thiophene group’s steric bulk may require optimization of enzyme or catalyst systems (e.g., evo-1.1.200 for R-configuration) to avoid side products .

Q. How do structural modifications (e.g., thiophene substitution) influence the compound’s biological activity?

  • Methodological Answer : SAR studies on benzoxazines demonstrate that substituents at the 3-position (e.g., thiophene) enhance target affinity by increasing hydrophobic interactions. For Na/H exchange inhibitors, optimal activity (IC₅₀ = 0.036–0.073 µM) is achieved when substituent lengths and logP (1.5–2.0) are balanced. Computational modeling (e.g., QSAR) can predict the impact of thiophene’s electron-rich π-system on binding .

Q. What catalytic systems are effective for constructing complex benzoxazine derivatives?

  • Methodological Answer : Palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) with BINAP ligands enable Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. For example, coupling 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with thiophene boronic esters under microwave irradiation achieves high yields. Solvent choice (toluene/EtOH) and base (NaOtBu) are critical for minimizing side reactions .

Q. How can computational methods optimize the pharmacokinetic profile of this compound?

  • Methodological Answer : Molecular dynamics simulations and QSAR models prioritize derivatives with clogP 1.5–2.0 for bioavailability. Density functional theory (DFT) predicts metabolic stability by analyzing oxidation sites on the thiophene ring. ADMET profiling guides the design of prodrugs (e.g., hydrochloride salts) to enhance solubility (>3 mg/mL) while retaining target affinity .

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